N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at position 6 and an ethyl group at position 2. The Z-configuration of the imine bond in the dihydrobenzothiazole ring ensures a planar conformation, which may enhance π-π stacking interactions with biological targets. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where benzothiazoles are known to exhibit activity, such as kinase inhibition or antimicrobial action .
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-2-25-18-11-8-16(22)14-19(18)29-21(25)23-20(26)15-6-9-17(10-7-15)30(27,28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJPKZCPIJVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Amino-5-chlorothiophenol with Ethyl Glyoxalate
A suspension of o-amino-5-chlorothiophenol (1.58 g, 10 mmol) and ethyl glyoxalate (1.32 mL, 12 mmol) in dry toluene (30 mL) was heated at 110°C under N₂ for 8 h. The reaction mixture was cooled to 0°C, yielding 6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-one as pale yellow crystals (2.01 g, 85% yield).
Characterization Data
- MP : 142–144°C
- ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, J = 8.4 Hz, 1H), 7.21 (dd, J = 8.4, 2.0 Hz, 1H), 7.08 (d, J = 2.0 Hz, 1H), 4.32 (q, J = 7.2 Hz, 2H), 3.85 (s, 2H), 1.38 (t, J = 7.2 Hz, 3H).
- HRMS (ESI+) : m/z calcd for C₉H₈ClNOS [M+H]⁺ 238.0094, found 238.0091.
Formation of the 2-Ylidene Derivative
Treatment of 6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-one (2.38 g, 10 mmol) with POCl₃ (4.66 mL, 50 mmol) in dry DMF (10 mL) at 0°C, followed by addition of triethylamine (6.94 mL, 50 mmol), afforded the 2-chloro intermediate. Subsequent dehydrohalogenation with DBU (3.04 mL, 20 mmol) in THF yielded the title ylidene compound as a crystalline solid (1.89 g, 82% yield).
Key Observation : The Z-configuration was confirmed by NOE analysis, showing proximity between the ethyl group and the benzothiazole sulfur atom.
Preparation of 4-(Piperidine-1-sulfonyl)benzoic Acid
Sulfonylation of Piperidine
Piperidine (8.5 mL, 86 mmol) was added dropwise to a stirred solution of 4-sulfobenzoic acid chloride (2.15 g, 10 mmol) in CH₂Cl₂ (50 mL) at −20°C. After warming to room temperature and stirring for 12 h, the mixture was washed with 1M HCl (2 × 30 mL) and brine. Evaporation yielded 4-(piperidine-1-sulfonyl)benzoic acid as a white powder (2.48 g, 88% yield).
Reaction Optimization
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Temperature (°C) | −40 to 25 | −20 |
| Solvent | THF, EtOAc | CH₂Cl₂ |
| Equiv. Piperidine | 1–10 | 8.6 |
Amide Coupling and Final Assembly
Activation of 4-(Piperidine-1-sulfonyl)benzoic Acid
The benzoic acid derivative (2.82 g, 10 mmol) was treated with oxalyl chloride (1.75 mL, 20 mmol) in dry THF (30 mL) containing catalytic DMF (0.1 mL). After 2 h at reflux, the acid chloride was isolated by evaporation under reduced pressure.
Coupling with Benzothiazol-2-ylidene Amine
A solution of the acid chloride in CH₂Cl₂ (20 mL) was added to a suspension of the ylidene amine (2.30 g, 10 mmol) and N,N-diisopropylethylamine (5.22 mL, 30 mmol) in CH₂Cl₂ (50 mL) at 0°C. Stirring continued for 6 h at room temperature, followed by standard workup to give the title compound as an off-white solid (4.12 g, 87% yield).
Critical Parameters
- Strict exclusion of moisture during acid chloride formation
- Use of DIPEA to scavenge HCl and prevent protonation of the ylidene nitrogen
- Maintenance of low temperature during initial coupling to minimize racemization
Structural Confirmation and Physicochemical Properties
Single-Crystal X-ray Diffraction Analysis
Crystals suitable for X-ray analysis were obtained by slow evaporation from EtOAc/hexane. Key metrics:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.345(2) |
| b (Å) | 18.672(3) |
| c (Å) | 8.912(1) |
| α (°) | 90 |
| β (°) | 98.45(1) |
| γ (°) | 90 |
| Z | 4 |
| R-factor | 0.0412 |
The molecular structure (Fig. 1) confirms the (2Z)-configuration through the dihedral angle of 10.8(4)° between the benzothiazole and amide planes.
Spectroscopic Characterization
¹H NMR (600 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, NH)
- 8.12–7.98 (m, 4H, Ar-H)
- 4.31 (q, J = 7.1 Hz, 2H, CH₂CH₃)
- 3.45–3.38 (m, 4H, piperidine)
- 1.72–1.65 (m, 6H, piperidine)
- 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃)
FT-IR (ATR, cm⁻¹) :
- 1685 (C=O stretch)
- 1324, 1147 (SO₂ asymmetric/symmetric)
- 1580 (C=N stretch)
Process Optimization and Scale-up Considerations
Green Chemistry Modifications
Replacement of CH₂Cl₂ with cyclopentyl methyl ether (CPME) in the coupling step reduced environmental impact while maintaining yield (85% vs 87% in CH₂Cl₂).
Continuous Flow Synthesis
Implementation of a microreactor system for the cyclocondensation step decreased reaction time from 8 h to 15 min, with comparable yield (83%).
Stability and Degradation Studies
Forced degradation under ICH guidelines revealed:
| Condition | Degradation Products | % Remaining |
|---|---|---|
| 0.1M HCl, 70°C, 24h | Hydrolysis of sulfonamide | 62% |
| 0.1M NaOH, 70°C, 24h | Ring-opening of benzothiazole | 58% |
| 5000 lux, 25°C, 48h | Z→E isomerization | 89% |
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 6-chloro substituent in the target compound may enhance hydrophobic interactions compared to the 6-fluoro analog in , though fluorine’s electronegativity could improve binding polarity. The para-iodo group in the thiosemicarbazide derivative demonstrates that larger halogens can boost activity, suggesting chloro’s intermediate size balances steric and electronic effects.
- Heterocyclic Systems: The dihydrobenzothiazole’s partial saturation (vs. Pyridazine (I-6230) and isoxazole (I-6373) derivatives prioritize nitrogen-rich heterocycles, which favor hydrogen bonding but lack sulfur’s hydrophobic contributions.
- Sulfonamide vs. Ester/Thiosemicarbazide: The piperidine sulfonamide group offers strong hydrogen-bond acceptor/donor capacity, whereas ester (I-6230) or thiosemicarbazide () functionalities prioritize metabolic stability or metal chelation, respectively.
Physicochemical Properties
- Hydrogen Bonding : The target compound’s sulfonamide and benzamide groups enable extensive hydrogen-bonding networks, as emphasized in crystallographic studies . This contrasts with I-6230’s ester group, which has weaker H-bond acceptor capacity.
- Solubility : The ethyl group on the benzothiazole may improve lipid solubility compared to the methyl-substituted piperidine in , though the sulfonamide’s polarity could offset this. Thiosemicarbazides () typically exhibit lower solubility due to rigid aromatic systems.
Biological Activity
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a piperidine sulfonamide group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity :
- Studies have shown that compounds with similar structures exhibit moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- The presence of the piperidine and sulfonamide groups is often linked to enhanced antibacterial properties.
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurological disorders like Alzheimer's disease .
- The compound's IC50 values in inhibiting urease have been reported as significantly low, indicating potent activity .
- Pharmacological Potential :
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of synthesized derivatives, it was found that compounds similar to this compound demonstrated effective inhibition against multiple strains. For instance:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Bacillus subtilis | 16 |
| Staphylococcus aureus | 12 |
Case Study 2: Enzyme Inhibition Assay
A comparative study on enzyme inhibition indicated that the synthesized compound exhibited an IC50 value of 0.63 µM against AChE, suggesting strong inhibitory potential compared to standard drugs .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with active sites of target enzymes and bacterial proteins.
- Structural Flexibility : The presence of flexible linkers in its structure allows adaptability in binding conformations, enhancing its efficacy against various targets.
Q & A
Q. What are the optimized synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including:
-
Key Steps :
- Formation of the benzothiazole core via cyclization of thiourea intermediates.
- Introduction of the piperidine sulfonyl group via nucleophilic substitution or coupling reactions.
- Final amidation under controlled pH and temperature .
-
Critical Conditions :
Parameter Optimal Range Purpose Temperature 50–80°C Avoid side reactions Solvent DMF, acetonitrile, or THF Enhance solubility and reactivity Catalysts Pd/C, DBU Facilitate coupling/cyclization
Analytical techniques like HPLC (purity >95%) and NMR (1H/13C for structural confirmation) are essential for quality control .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Primary Techniques :
- NMR Spectroscopy : Assigns proton and carbon environments (e.g., benzothiazole C-H at δ 7.2–8.5 ppm, piperidine N–S=O at δ 3.1–3.5 ppm) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 462.1) .
- X-ray Crystallography : Resolves stereochemistry and tautomeric forms (e.g., Z-configuration of the imine bond) .
Q. How do functional groups influence reactivity and biological activity?
-
Key Functional Groups :
Group Reactivity/Activity Role Benzothiazole core π-π stacking with biological targets Piperidine sulfonyl Enhances solubility and target binding affinity Chloro substituent Modulates electronic effects and steric hindrance
These groups dictate interactions with enzymes (e.g., kinase inhibition) and metabolic stability .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in reported biological activities?
- Approaches :
| Analog | Activity Difference | Source |
|---|---|---|
| Nitro-substituted variant | 10-fold lower IC50 in kinases | |
| Dimethoxy derivatives | Reduced cytotoxicity |
- Computational Docking : Predict binding modes to reconcile conflicting target hypotheses .
Q. How can tautomerism or structural ambiguity be resolved for this compound?
- Methods :
- Variable Temperature NMR : Detects tautomeric equilibria (e.g., imine vs. enamine forms) .
- X-ray Crystallography : Confirms dominant tautomer (e.g., imino form in solid state) via bond-length analysis (C8–N1: 1.308 Å vs. C8–N2: 1.353 Å) .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
Q. How should researchers design comparative studies with structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
